molecular formula C16H18ClN5O B2685126 2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol CAS No. 890890-91-2

2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol

Cat. No.: B2685126
CAS No.: 890890-91-2
M. Wt: 331.8
InChI Key: SUHYZZDOFOXJSU-UHFFFAOYSA-N
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Description

2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol is a complex organic compound with a unique structure that combines a pyrazolo[4,5-e]pyrimidine core with a chlorinated phenyl group and a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol typically involves multiple steps, starting with the preparation of the pyrazolo[4,5-e]pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The chlorinated phenyl group is introduced through a substitution reaction, and the butanol side chain is added via an alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butanol side chain can yield a ketone or aldehyde, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol is unique due to its combination of a pyrazolo[4,5-e]pyrimidine core, a chlorinated phenyl group, and a butanol side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-[[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O/c1-3-11(8-23)21-15-13-7-20-22(16(13)19-9-18-15)12-5-4-10(2)14(17)6-12/h4-7,9,11,23H,3,8H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHYZZDOFOXJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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